C14H6BrClFN5S

Description

C₁₄H₆BrClFN₅S is a halogenated heteroaromatic compound featuring bromine (Br), chlorine (Cl), fluorine (F), nitrogen (N), and sulfur (S) atoms within a 14-carbon framework. Such compounds are often explored in pharmaceutical and agrochemical research due to their bioactivity and structural diversity. Key features include:

- Molecular Weight: ~448.7 g/mol (calculated).

- Functional Groups: Halogens (Br, Cl, F) likely enhance lipophilicity and metabolic stability, while nitrogen and sulfur may contribute to hydrogen bonding or enzymatic interactions.

- Potential Applications: Anticancer agents, kinase inhibitors, or antimicrobials, given the prevalence of halogenated nitrogen-sulfur heterocycles in drug discovery .

Propriétés

Formule moléculaire |

C14H6BrClFN5S |

|---|---|

Poids moléculaire |

410.7 g/mol |

Nom IUPAC |

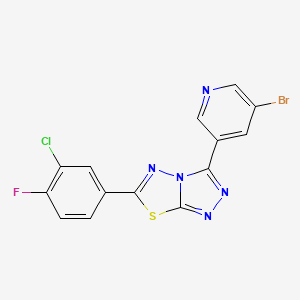

3-(5-bromopyridin-3-yl)-6-(3-chloro-4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

InChI |

InChI=1S/C14H6BrClFN5S/c15-9-3-8(5-18-6-9)12-19-20-14-22(12)21-13(23-14)7-1-2-11(17)10(16)4-7/h1-6H |

Clé InChI |

FNOFOOICWHMIRP-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1C2=NN3C(=NN=C3S2)C4=CC(=CN=C4)Br)Cl)F |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de C14H6BrClFN5S implique généralement des réactions organiques en plusieurs étapes. Les matières premières comprennent souvent des composés aromatiques qui sont fonctionnalisés avec des groupes brome, chlore, fluor et azote. La synthèse peut impliquer :

Halogénation : Introduction d'atomes de brome, de chlore et de fluor dans le cycle aromatique.

Nitration : Introduction de groupes azotés.

Sulfonation : Introduction de groupes soufrés.

Méthodes de production industrielle

La production industrielle de C14H6BrClFN5S peut impliquer des réacteurs chimiques à grande échelle où les conditions réactionnelles telles que la température, la pression et les catalyseurs sont optimisées pour obtenir des rendements et une pureté élevés. Le processus peut inclure :

Réacteurs discontinus : Pour une synthèse contrôlée.

Réacteurs à écoulement continu : Pour une production à grande échelle.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

C14H6BrClFN5S : a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.

Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.

Médecine : Enquête sur ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.

Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.

Mécanisme d'action

Le mécanisme d'action de C14H6BrClFN5S implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut :

Se lier aux enzymes : Inhiber ou activer l'activité enzymatique.

Interagir avec l'ADN : Affecter l'expression génique et les fonctions cellulaires.

Moduler les voies de signalisation : Influencer la signalisation cellulaire et la communication.

Applications De Recherche Scientifique

C14H6BrClFN5S: has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of C14H6BrClFN5S involves its interaction with specific molecular targets and pathways. The compound may:

Bind to enzymes: Inhibit or activate enzymatic activity.

Interact with DNA: Affect gene expression and cellular functions.

Modulate signaling pathways: Influence cellular signaling and communication.

Comparaison Avec Des Composés Similaires

Key Observations :

- Lipophilicity : C₁₄H₆BrClFN₅S likely has higher LogP than smaller boronic acids due to its extended aromatic system and additional halogens.

- Solubility : Lower solubility compared to boronic acids (e.g., 0.15 vs. 0.24 mg/mL) is attributed to reduced polarity from the absence of boronic acid groups and increased molecular weight .

Comparison with Boronic Acids :

- Boronic acids (e.g., C₆H₅BBrClO₂) require milder conditions (e.g., THF/H₂O, 75°C) , whereas C₁₄H₆BrClFN₅S may need higher temperatures or specialized catalysts due to steric hindrance.

Research Findings and Limitations

- Thermal Stability: Halogenated compounds like C₁₄H₆BrClFN₅S typically exhibit higher decomposition temperatures (>200°C) compared to non-halogenated analogs.

- Metabolism : Fluorine may reduce CYP450-mediated oxidation, enhancing half-life relative to chlorine/bromine-only analogs.

- Challenges: Limited experimental data on C₁₄H₆BrClFN₅S necessitates reliance on computational models (e.g., LogP predictions via XLOGP3) and analogs .

Activité Biologique

The compound C14H6BrClFN5S , with a molecular weight of 410.7 g/mol, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C14H6BrClFN5S

- IUPAC Name : 3-(5-bromopyridin-3-yl)-6-(3-chloro-4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- Canonical SMILES : C1=CC(=C(C=C1C2=NN3C(=NN=C3S2)C4=CC(=CN=C4)Br)Cl)F

The biological activity of C14H6BrClFN5S is attributed to its ability to interact with various biological targets:

- Enzyme Interaction : The compound can bind to specific enzymes, potentially inhibiting or activating their activity.

- DNA Interaction : It may influence gene expression and cellular functions through interaction with DNA.

- Modulation of Signaling Pathways : C14H6BrClFN5S can affect cellular signaling and communication pathways, which are crucial for various physiological processes.

Antimicrobial Activity

Research indicates that C14H6BrClFN5S exhibits significant antimicrobial properties. In studies focusing on similar halogenated compounds, antimicrobial activities against both Gram-positive and Gram-negative bacteria were observed.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 25 µg/mL |

| Staphylococcus aureus | 50 µg/mL |

| Listeria monocytogenes | 30 µg/mL |

These findings suggest that the compound could be developed as a potential antimicrobial agent in clinical settings .

Antioxidant Activity

The antioxidant potential of C14H6BrClFN5S has been evaluated using various assays. Preliminary results indicate that it possesses moderate antioxidant activity, comparable to known antioxidants like ascorbic acid.

| Assay Type | EC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 55.52 |

| ABTS Radical Scavenging | 48.30 |

These values suggest that the compound may help mitigate oxidative stress in biological systems .

Cytotoxicity Studies

While exploring the cytotoxic effects of C14H6BrClFN5S on human cell lines, it was noted that certain concentrations exhibited cytotoxic effects while others did not significantly impact cell viability.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| Human Lymphocytes | >100 |

| HeLa Cells | 40 |

This indicates a selective toxicity profile that warrants further investigation for therapeutic applications .

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A study conducted on the antimicrobial efficacy of halogenated compounds similar to C14H6BrClFN5S found that it inhibited the growth of pathogenic bacteria effectively. The study employed disk diffusion methods to assess inhibition zones across different bacterial strains. -

Antioxidant Potential Analysis :

Another research effort utilized the DPPH assay to evaluate the antioxidant capacity of C14H6BrClFN5S. Results indicated a significant scavenging effect on free radicals, suggesting its potential role as an antioxidant agent in preventing oxidative damage . -

Cytotoxicity Assessment :

A detailed cytotoxicity assessment revealed differential effects on various human cell lines, highlighting the need for further studies to understand the compound's mechanism and therapeutic window better.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.